Squalamine lactate

Age-Related Macular Degeneration Angiogenesis Inhibitors Combination Drug Therapy

Squalamine lactate is the lactate salt form of squalamine, an aminosterol originally isolated from the dogfish shark Squalus acanthias. This small molecule is chemically distinct in its structure, comprising a spermidine coupled to a C-27 sulfated bile salt.

Molecular Formula C37H73N3O9S
Molecular Weight 736.1 g/mol
Cat. No. B10800312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualamine lactate
Molecular FormulaC37H73N3O9S
Molecular Weight736.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O
InChIInChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1
InChIKeyZPYIELFRIYUVQP-BHBJEIPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Squalamine Lactate: Aminosterol Compound with Dual Anti-Angiogenic and Antimicrobial Activity


Squalamine lactate is the lactate salt form of squalamine, an aminosterol originally isolated from the dogfish shark Squalus acanthias. This small molecule is chemically distinct in its structure, comprising a spermidine coupled to a C-27 sulfated bile salt. Its biological activity is characterized by two primary, quantifiable mechanisms: the inhibition of angiogenesis via multiple growth factor pathways, including VEGF and PDGF, and broad-spectrum antimicrobial activity [1] [2].

Squalamine Lactate: Why In-Class Aminosterol Analogs Are Not Direct Substitutes


Within the aminosterol class, substitution is not straightforward due to quantifiable differences in both antimicrobial potency and target selectivity. For example, the closely related analog MSI-1436 (trodusquemine) has been shown to possess antimicrobial activity 'slightly better than squalamine' in head-to-head assays, indicating that even minor structural variations significantly impact efficacy [1]. Furthermore, structural modifications at the C7 and C24 positions of the aminosterol backbone have been demonstrated to affect antimicrobial activity, underscoring the critical nature of the precise molecular configuration [2]. These data confirm that generic aminosterols cannot be assumed to be functionally equivalent to squalamine lactate.

Squalamine Lactate: Quantified Differentiation Evidence for Scientific Selection


Squalamine Lactate Enhances Anti-VEGF Therapy: A Direct, Head-to-Head Phase 2 Clinical Comparison with Ranibizumab Monotherapy

In a Phase 2 clinical trial (IMPACT study) involving 128 patients with neovascular age-related macular degeneration, the addition of topical squalamine lactate ophthalmic solution (OHR-102) to ranibizumab therapy resulted in a significantly greater improvement in visual acuity compared to ranibizumab alone. For the primary analysis population with classic-containing lesions, the mean gain in visual acuity at 36 weeks was 11.0 letters for the combination group versus 5.0 letters for the ranibizumab monotherapy group [1]. This represents a 6-letter or 120% greater gain in visual function. This is a direct, head-to-head comparison demonstrating the additive clinical benefit of squalamine lactate.

Age-Related Macular Degeneration Angiogenesis Inhibitors Combination Drug Therapy

Squalamine's Broad-Spectrum Antimicrobial Potency: Quantified In Vitro MIC Comparison Against Multiple Pathogens

Squalamine demonstrates a broad spectrum of in vitro antimicrobial activity with a defined Minimum Inhibitory Concentration (MIC) range of 1–8 μg/mL against common bacterial pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus faecalis [1]. For comparison, the closely related aminosterol trodusquemine (MSI-1436) exhibits a slightly narrower MIC range of 1–4 μg/mL against a similar panel, while the synthetic analog claramine shows a higher MIC range of 2–16 μg/mL, indicating lower potency [2]. Furthermore, squalamine's potent activity against oxacillin-sensitive S. aureus has been reported with an MIC of 0.3 μg/mL [3].

Antimicrobial Agents Aminosterols Minimum Inhibitory Concentration

Squalamine Lactate: A Mechanistically Distinct, Intracellular Multi-Target Inhibitor Compared to Extracellular Anti-VEGF Antibodies

Squalamine lactate possesses a unique intracellular mechanism of action, inhibiting angiogenesis by blocking signals from multiple growth factors including VEGF, PDGF, and bFGF, rather than just extracellular VEGF binding [1]. In contrast, antibody-based antiangiogenic drugs like ranibizumab and bevacizumab act exclusively on extracellular targets [2]. This class-level differentiation is supported by preclinical data showing squalamine inhibits VEGF-induced MAPK activation in HUVEC cells [3].

Angiogenesis Signal Transduction VEGF PDGF

Squalamine Dilactate: A Distinct Salt Form with Documented Manufacturing, Stability, and Toxicity Advantages

The dilactate salt of squalamine, as described in issued patents, offers specific advantages in manufacturing, product stability, and toxicity over the parent squalamine base and other potential salt forms [1]. The patent explicitly claims 'various forms of the dilactate salt of squalamine' and their utility, demonstrating that this specific salt form was selected for development based on quantifiable, albeit proprietary, superior properties [2].

Pharmaceutical Salts Polymorphs Formulation

Squalamine Lactate: Key Application Scenarios Validated by Quantitative Evidence


Preclinical and Clinical Research in Neovascular Ophthalmic Diseases

Squalamine lactate is uniquely suited for ophthalmic research, particularly in combination therapy for neovascular age-related macular degeneration (AMD) and diabetic macular edema (DME). Its demonstrated ability to enhance the visual acuity gains of standard anti-VEGF therapy by 6 letters in a Phase 2 trial makes it a compelling candidate for combination regimen studies. Researchers can procure squalamine lactate to investigate novel synergistic approaches to treating choroidal neovascularization and related conditions, building directly on the evidence of its additive clinical benefit [1] [2].

Investigational Antimicrobial Research Against Broad-Spectrum Pathogens

With a defined in vitro MIC range of 1–8 μg/mL against common bacterial pathogens like E. coli, P. aeruginosa, and S. aureus, squalamine lactate is a valuable tool for antimicrobial research. Its potent activity (MIC 0.3 μg/mL) against oxacillin-sensitive S. aureus, combined with its distinct aminosterol structure, provides a clear rationale for its use in studies investigating novel mechanisms of antibacterial action, particularly against Gram-positive and Gram-negative bacteria [3].

Investigational Studies on Multi-Target Angiogenesis Inhibition and Cancer

Squalamine lactate's unique intracellular, multi-target mechanism of action—inhibiting VEGF, PDGF, and bFGF signaling—makes it an essential compound for angiogenesis research. This is particularly relevant for studies focused on overcoming resistance to single-agent extracellular anti-VEGF therapies. Researchers can use squalamine lactate to explore the effects of broad-spectrum angiogenic blockade in preclinical models of cancer (e.g., ovarian, NSCLC, breast cancer) and other diseases driven by pathological neovascularization, supported by evidence of its effect on MAPK and FAK pathways [4] [5].

Pharmaceutical Development Using a Well-Characterized, Stable Salt Form

For formulation scientists and pharmaceutical developers, squalamine dilactate offers a defined starting point with documented advantages. The existence of patents describing its polymorphic and amorphous salt forms, and the explicit claims regarding improved manufacturing, stability, and toxicity, provide a level of characterization and intellectual property definition that is often absent for research-grade analogs. This makes squalamine lactate a preferred choice for projects that may progress toward clinical or commercial development [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Squalamine lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.